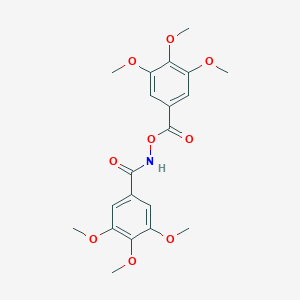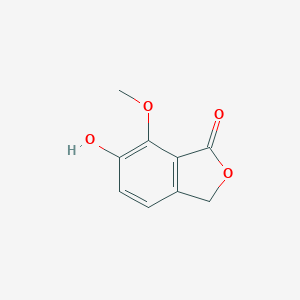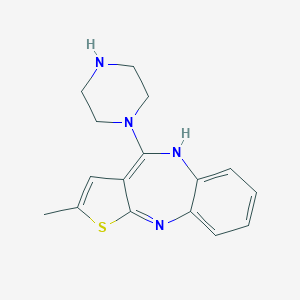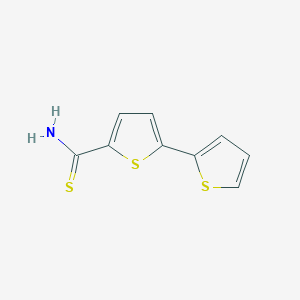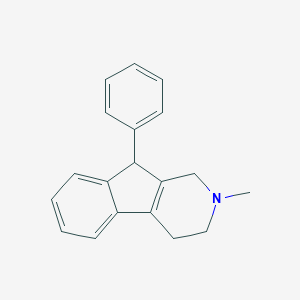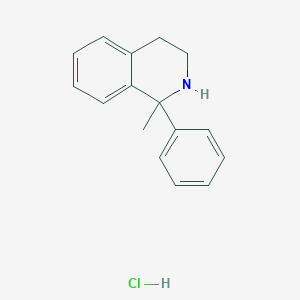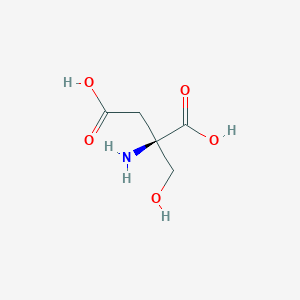
L-Aspartic acid, 2-(hydroxymethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of serine, an amino acid that plays a crucial role in many biological processes. The presence of both oxo and hydroxyethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) typically involves the reaction of D-serine with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure the stability of the intermediate compounds. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, 2-(hydroxymethyl)-(9CI), such as oxo derivatives, hydroxyl derivatives, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various biochemical products and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It also interacts with cellular receptors, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxo-2-hydroxyethyl)-L-serine: The L-isomer of the compound, which has different biological activities.
2-(2-Hydroxyethyl)-D-serine: A derivative lacking the oxo group.
2-(2-Oxoethyl)-D-serine: A derivative lacking the hydroxy group.
Uniqueness
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is unique due to the presence of both oxo and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
134234-61-0 |
|---|---|
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
YGLOQRWELYMJBX-RXMQYKEDSA-N |
SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
Isomerische SMILES |
C(C(=O)O)[C@@](CO)(C(=O)O)N |
Kanonische SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
Synonyme |
L-Aspartic acid, 2-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
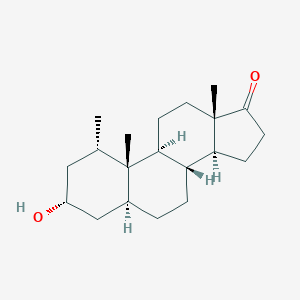
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
